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Introduction

Vutiglabridin (formerly HSG4112) is a novel, orally administered small molecule, a synthetic
derivative of glabridin, currently under clinical investigation for the treatment of obesity.[1][2]
Glabridin, a natural isoflavone found in licorice root, has demonstrated anti-obesity effects but
is limited by low physicochemical stability and bioavailability.[1] Vutiglabridin was developed to
overcome these limitations while retaining the therapeutic potential of its parent compound.[1]
This technical guide provides a comprehensive overview of the pharmacological profile of
vutiglabridin, summarizing key findings from preclinical and clinical studies.

Mechanism of Action: PON2 Modulation

Vutiglabridin's primary mechanism of action involves the modulation of Paraoxonase 2
(PON2), an inner mitochondrial membrane protein.[1][3][4] PON2 is integral to regulating
mitochondrial function, reducing oxidative stress, and enhancing lipid metabolism through the
activation of autophagy.[1][3]

The proposed signaling pathway is as follows:
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Vutiglabridin's PON2-mediated signaling pathway.

Pharmacokinetics

A first-in-human, randomized, placebo-controlled study evaluated the pharmacokinetics of
vutiglabridin in healthy Korean and White male subjects through single ascending dose (SAD)
and multiple ascending dose (MAD) regimens.[5]

Single Ascending Dose (SAD) Study

» Design: Healthy male subjects received a single oral dose of vutiglabridin (30, 60, 120,
240, 480, or 720 mg) or a placebo.[5]

o Key Findings:

[¢]

Vutiglabridin exhibited less than dose-proportional increases in plasma concentrations.[5]

[6]

[¢]

The plasma concentration of total vutiglabridin increased less than proportionally to the
dose.[5]

[¢]

Time to reach maximum plasma concentration (Tmax) was between 1.5 to 3 hours.[5]
o The plasma concentration profile showed biphasic elimination.[5]

Table 1: Pharmacokinetic Parameters of Vutiglabridin Following Single Oral Doses in Healthy

Korean Subjects[5]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b12424465?utm_src=pdf-body-img
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.biorxiv.org/content/10.1101/2022.10.20.512990v1.full-text
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/product/b12424465?utm_src=pdf-body
https://glaceum.com/bizdemo122944/img/glaceum/pdf/A004.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12424465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

AUClast
Dose (mg) Cmax (ng/mL) Tmax (h) t1/2 (h)
(ng-h/mL)
30 1145+ 40.8 1007.9 £ 2554 2.0(1.5-3.0) 266 +12.1
60 185.3+724 1969.4 £ 610.9 2.0(1.5-4.0) 36.3+£14.9
120 289.8 +104.2 3968.1 + 1173.1 2.0 (1.5-4.0 48.9 + 15.6
240 443.5 £ 143.6 7414.2 + 2085.6 2.5(1.5-4.0) 65.2+19.3
13867.0 =
480 664.0 + 201.2 3.0 (2.0-6.0) 81.4x+21.4
4233.1
17835.1
720 794.8 £ 235.8 3.0 (2.0-6.0) 90.1 £23.5
5433.0
Data are

presented as
mean * standard
deviation for
Cmax, AUClast,
and t1/2, and as
median (range)

for Tmax.

Multiple Ascending Dose (MAD) Study

» Design: Healthy male subjects received daily oral doses of vutiglabridin (240 or 480 mg) or
placebo for 14 days.[5]

o Key Findings:

o Vutiglabridin accumulated in the plasma after multiple administrations, with a mean
accumulation ratio ranging from 2.20 to 2.76.[5]

o The mean half-life was approximately 110 hours in Koreans and 73 hours in Whites.[5][6]

Table 2: Pharmacokinetic Parameters of Vutiglabridin Following Multiple Oral Doses for 14
Days in Healthy Subjects[5]
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. Cmax,ss AUCT,ss
Dose (mg) Population t1/2 (h)
(ng/mL) (ng-h/mL)
19400.0 =
240 Korean 1020.0 £ 310.1 110.3 £ 30.5
6230.1
31600.0 +
480 Korean 1580.0 = 480.2 109.8 = 28.7
9870.2
_ 22100.0 +
480 White 1310.0 £ 410.5 73.4+20.1
7120.5
Data are

presented as
mean * standard
deviation.
Cmax,ss:
maximum
plasma
concentration at
steady state;
AUCT,ss: area
under the plasma
concentration-
time curve over a
dosing interval at

steady state.

Effect of Food and Ethnicity

» Food Effect: Co-administration with a high-fat meal significantly increased the systemic

exposure of vutiglabridin.[5][6] In a study with a single 480 mg dose, a low-fat meal

increased Cmax and AUClast by 2.14-fold and 2.15-fold, respectively, while a high-fat meal

increased them by 3.07-fold and 3.00-fold, respectively.[7] The median Tmax was delayed by

1.5 hours in both fed states.[7]

» Ethnicity: Systemic exposure to vutiglabridin was lower in White subjects compared to

Korean subjects.[5][6]
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Pharmacodynamics

In the MAD study, trends of increasing adiponectin levels and decreasing C-peptide and CCL2
levels were observed with vutiglabridin treatment compared to placebo.[5] A significant
positive correlation was noted between the systemic exposure of vutiglabridin and the change
in adiponectin levels.[5]

Preclinical Efficacy

Vutiglabridin has demonstrated therapeutic potential in various preclinical models:

Obesity: In a high-fat diet-induced obese mouse model, vutiglabridin led to weight reduction
and increased energy expenditure.[5]

» Non-alcoholic Steatohepatitis (NASH): Vutiglabridin treatment in animal models of NASH
resulted in a marked reduction of hepatic steatosis, fibrosis, and inflammation.[1]

» Neovascular Age-Related Macular Degeneration (nAMD): In a mouse model of laser-induced
choroidal neovascularization, oral vutiglabridin significantly reduced the lesion volume (70.5
*+ 9.7%) in a manner comparable to aflibercept (59.7 + 9.3%).[3] The combination of
vutiglabridin and aflibercept resulted in a further reduction of 52.5 + 13.7%.[3]

e Parkinson's Disease: Vutiglabridin was shown to penetrate the brain, bind to PON2, and
restore mitochondrial dysfunction in a neuroblastoma cell line.[4] In a mouse model of
Parkinson's disease, it alleviated motor impairments and protected dopaminergic neurons.[4]

e Aging: In aged mice, vutiglabridin demonstrated anti-aging effects by improving metabolic
dysfunctions, such as insulin sensitivity and inflammation, and restoring mitochondrial
function.[8]

Experimental Protocols
First-in-Human Clinical Trial Workflow

The first-in-human study was a randomized, double-blind, placebo-controlled trial with two
parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.
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Workflow of the first-in-human clinical trial.

o Pharmacokinetic Analysis: Plasma concentrations of vutiglabridin and its (R)- and (S)-
isomers were determined using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.[5] Pharmacokinetic parameters were calculated using
non-compartmental analysis.

o Safety and Tolerability Assessment: Safety was evaluated through monitoring of adverse
events, clinical laboratory tests, physical examinations, vital signs, and 12-lead
electrocardiograms.[5]
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e Pharmacodynamic Assessment: Exploratory pharmacodynamic biomarkers related to
obesity and inflammation (e.g., adiponectin, C-peptide, CCL2) were analyzed from blood
samples.[5]

Laser-Induced Choroidal Neovascularization (CNV)
Mouse Model

e Animals: C57BL/6 mice were used.[3]
¢ CNV Induction: Choroidal neovascularization was induced by laser photocoagulation.[3]

o Treatment: Vutiglabridin was administered daily via oral gavage. Aflibercept was used as a
positive control and administered via intravitreal injection.[3]

o Outcome Measures: Retinal function was assessed by electroretinogram (ERG), and CNV
volume was measured.[3]

Safety and Tolerability

In the first-in-human study, single oral doses of vutiglabridin up to 720 mg and multiple oral
doses of 240 mg and 480 mg for 14 days were generally well-tolerated in healthy male
subjects.[5][6] No serious adverse events related to the study drug were reported.

Conclusion

Vutiglabridin is a promising oral therapeutic candidate for obesity and potentially other
metabolic and neurodegenerative disorders. Its novel mechanism of action, centered on the
modulation of mitochondrial PON2, offers a unique approach to treatment. The
pharmacokinetic profile is characterized by less than dose-proportional absorption,
accumulation with multiple dosing, and a significant food effect. Early clinical data indicate good
safety and tolerability. Further clinical development is warranted to fully elucidate the efficacy
and safety of vutiglabridin in patient populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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